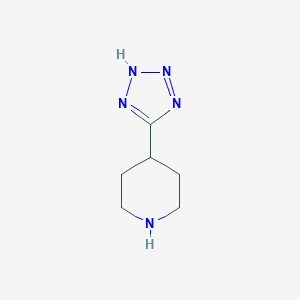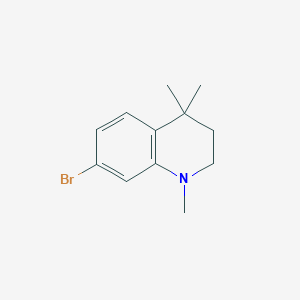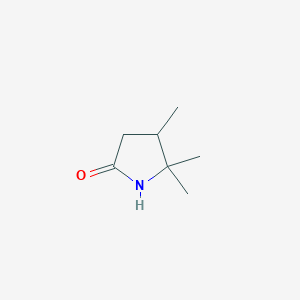![molecular formula C14H15BrClNO6 B175773 (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 198402-60-7](/img/structure/B175773.png)
(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C14H15BrClNO6 and its molecular weight is 408.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is a substrate for the enzyme β-galactosidase . When cleaved by β-galactosidase, it yields a magenta precipitate . This color change is used to detect the presence of the enzyme in various biological systems, including yeasts and bacteria .
Cellular Effects
The presence of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in a cellular environment can be used to monitor the activity of β-galactosidase . The production of the magenta precipitate upon cleavage by the enzyme provides a visual indicator of enzyme activity, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase . This cleavage results in the production of a magenta precipitate, providing a visual indicator of the enzyme’s activity .
Temporal Effects in Laboratory Settings
Over time, the intensity of the magenta color produced by the hydrolysis of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside can be used to monitor the activity of β-galactosidase . This allows researchers to track the enzyme’s activity over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in animal models would depend on the presence and activity of β-galactosidase. Higher dosages would likely result in a more intense magenta coloration, indicating higher enzyme activity .
Metabolic Pathways
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is involved in the metabolic pathway of the enzyme β-galactosidase . The enzyme cleaves the compound, resulting in the production of a magenta precipitate .
Transport and Distribution
The transport and distribution of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside within cells and tissues would depend on the presence and activity of β-galactosidase . The compound can be used to visualize the distribution of the enzyme within cells and tissues .
Subcellular Localization
The subcellular localization of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside would depend on the localization of β-galactosidase . The compound can be used to visualize the localization of the enzyme within cells .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-HTOAHKCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219779 |
Source


|
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198402-60-7 |
Source


|
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


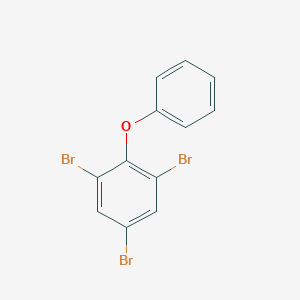
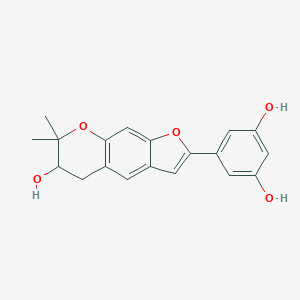

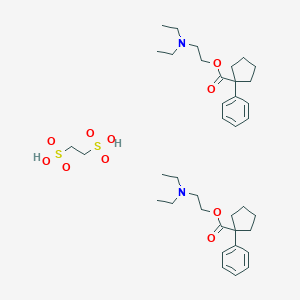
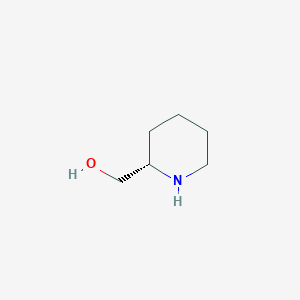

![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
